molecular formula C22H16ClN3O4S2 B14576304 5-[(2,4-Dinitrophenyl)sulfanyl]-3-methyl-2,4-diphenyl-1,3-thiazol-3-ium chloride CAS No. 61209-40-3

5-[(2,4-Dinitrophenyl)sulfanyl]-3-methyl-2,4-diphenyl-1,3-thiazol-3-ium chloride

Cat. No.: B14576304
CAS No.: 61209-40-3
M. Wt: 486.0 g/mol
InChI Key: RHGWWAQNNWBVKP-UHFFFAOYSA-M
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Description

5-[(2,4-Dinitrophenyl)sulfanyl]-3-methyl-2,4-diphenyl-1,3-thiazol-3-ium chloride is a complex organic compound with a thiazole ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the dinitrophenyl group and the thiazole ring contributes to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dinitrophenyl)sulfanyl]-3-methyl-2,4-diphenyl-1,3-thiazol-3-ium chloride typically involves the reaction of 2,4-dinitrophenyl sulfide with 3-methyl-2,4-diphenyl-1,3-thiazolium chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dinitrophenyl)sulfanyl]-3-methyl-2,4-diphenyl-1,3-thiazol-3-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2,4-Dinitrophenyl)sulfanyl]-3-methyl-2,4-diphenyl-1,3-thiazol-3-ium chloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor and its ability to interact with biological macromolecules.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2,4-Dinitrophenyl)sulfanyl]-3-methyl-2,4-diphenyl-1,3-thiazol-3-ium chloride involves its interaction with specific molecular targets. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The thiazole ring can interact with DNA and other biological macromolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,4-Dinitrophenyl)sulfanyl]-3-methyl-2,4-diphenyl-1,3-thiazol-3-ium chloride is unique due to the presence of the dinitrophenyl group, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

61209-40-3

Molecular Formula

C22H16ClN3O4S2

Molecular Weight

486.0 g/mol

IUPAC Name

5-(2,4-dinitrophenyl)sulfanyl-3-methyl-2,4-diphenyl-1,3-thiazol-3-ium;chloride

InChI

InChI=1S/C22H16N3O4S2.ClH/c1-23-20(15-8-4-2-5-9-15)22(31-21(23)16-10-6-3-7-11-16)30-19-13-12-17(24(26)27)14-18(19)25(28)29;/h2-14H,1H3;1H/q+1;/p-1

InChI Key

RHGWWAQNNWBVKP-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(SC(=C1C2=CC=CC=C2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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